molecular formula C25H17B B1380627 3-Bromo-9,9-diphenyl-9H-fluorene CAS No. 1547491-70-2

3-Bromo-9,9-diphenyl-9H-fluorene

Cat. No.: B1380627
CAS No.: 1547491-70-2
M. Wt: 397.3 g/mol
InChI Key: AXVLLFWWMWDULG-UHFFFAOYSA-N
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Description

3-Bromo-9,9-diphenyl-9H-fluorene is an aromatic hydrocarbon derivative with the molecular formula C25H17Br. It is a brominated fluorene compound, characterized by the presence of a bromine atom at the 3-position and two phenyl groups at the 9-position of the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-9,9-diphenyl-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of 9,9-diphenyl-9H-fluorene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or column chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Products: Various substituted fluorenes depending on the nucleophile used.

    Oxidation Products: Fluorenone derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-9,9-diphenyl-9H-fluorene has a wide range of applications in scientific research:

    Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting materials.

    Photovoltaics: Incorporated into organic photovoltaic cells to enhance light absorption and charge transport properties.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Material Science: Utilized in the design of novel polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-9,9-diphenyl-9H-fluorene in various applications is primarily related to its electronic structure and ability to participate in π-π interactions. In organic electronics, its conjugated system facilitates charge transport and light emission. In medicinal chemistry, its structural framework can interact with biological targets through hydrophobic interactions and π-stacking, influencing the activity of potential drug candidates.

Comparison with Similar Compounds

Similar Compounds

    9,9-Diphenyl-9H-fluorene: Lacks the bromine atom, resulting in different reactivity and electronic properties.

    2-Bromo-9,9-diphenyl-9H-fluorene: Bromine atom at the 2-position, leading to different substitution patterns and reactivity.

    9,9-Dimethyl-9H-fluorene: Methyl groups instead of phenyl groups, affecting the compound’s steric and electronic characteristics.

Uniqueness

3-Bromo-9,9-diphenyl-9H-fluorene is unique due to the specific positioning of the bromine atom and the presence of phenyl groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for targeted applications in organic electronics, photovoltaics, and medicinal chemistry.

Properties

IUPAC Name

3-bromo-9,9-diphenylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Br/c26-20-15-16-24-22(17-20)21-13-7-8-14-23(21)25(24,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLLFWWMWDULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)Br)C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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